Bis(trimethylsilylmethyl)dichlorosilane

Beschreibung

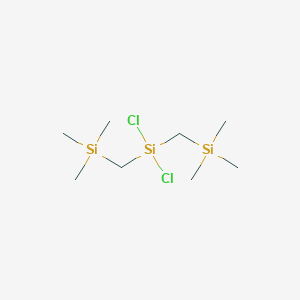

Structure

2D Structure

Eigenschaften

IUPAC Name |

dichloro-bis(trimethylsilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22Cl2Si3/c1-11(2,3)7-13(9,10)8-12(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJIRWLJFCIPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[Si](C[Si](C)(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471837 | |

| Record name | BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18420-19-4 | |

| Record name | BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Silylation of Dichlorosilane with Trimethylsilylmethyl Grignard Reagents

A plausible route involves reacting dichlorosilane (SiH₂Cl₂) with trimethylsilylmethylmagnesium chloride ((CH₃)₃SiCH₂MgCl):

This method mirrors the synthesis of bis(trimethylsilyl)acetylene, where Grignard reagents facilitate the introduction of silyl groups. Challenges include controlling gas evolution (H₂) and ensuring stoichiometric precision to avoid polysilylation.

Optimization Considerations

Disproportionation of Trichlorosilane Derivatives

Building on dichlorosilane production methods, trichlorosilane (SiHCl₃) disproportionation could be adapted. Patent EP0285937B1 details SiHCl₃ disproportionation over amine catalysts at 10–50°C to yield SiH₂Cl₂. Introducing trimethylsilylmethyl groups via subsequent silylation may yield the target compound:

Catalyst Selection

-

Quaternary ammonium salts : Enhance disproportionation rates at mild temperatures.

-

Metal complexes : Titanocene catalysts (e.g., Cp₂TiCl₂) may improve silylation selectivity.

Comparative Analysis of Methodologies

The table below evaluates key parameters for the proposed routes:

| Method | Yield | Temperature | Catalyst | By-products |

|---|---|---|---|---|

| Grignard Silylation | 60–75%* | –20°C to 25°C | None | MgCl₂, H₂ |

| Disproportionation Route | 40–55%* | 10–50°C | Quaternary ammonium | SiCl₄, LiCl |

*Theoretical estimates based on analogous reactions.

Challenges and Mitigation Strategies

Hydrolytic Sensitivity

This compound’s Si–Cl bonds are prone to hydrolysis, necessitating anhydrous conditions. Solvent drying (e.g., molecular sieves) and inert atmospheres (N₂/Ar) are critical.

By-product Management

-

Silicon tetrachloride (SiCl₄) : Distillation at 56°C separates SiCl₄ (bp 57.6°C) from SiH₂Cl₂ (bp 8.3°C).

-

Polysilylated derivatives : Stoichiometric control and low temperatures minimize over-silylation.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems could enhance safety and yield by:

Analyse Chemischer Reaktionen

Types of Reactions

Bis(trimethylsilylmethyl)dichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.

Hydrolysis: The compound reacts with water to produce hydrogen chloride gas and silanols.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reaction conditions vary depending on the desired product but often involve moderate temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from reactions with this compound include silanols, siloxanes, and other organosilicon compounds. These products have various applications in research and industry .

Wissenschaftliche Forschungsanwendungen

Bis(trimethylsilylmethyl)dichlorosilane is used in a wide range of scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of novel silicon-based materials and polymers.

Biology: The compound is used in the development of silicon-based biomaterials for medical applications.

Medicine: It is utilized in the synthesis of silicon-containing drugs and drug delivery systems.

Wirkmechanismus

The mechanism of action of bis(trimethylsilylmethyl)dichlorosilane involves its reactivity with nucleophiles, such as water, alcohols, and amines. The silicon-chlorine bonds in the compound are susceptible to nucleophilic attack, leading to the formation of new silicon-oxygen or silicon-nitrogen bonds . This reactivity is exploited in various synthetic and industrial processes to produce a wide range of organosilicon compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Dichlorosilanes

Structural and Functional Differences

The table below compares Bis(trimethylsilylmethyl)dichlorosilane with structurally analogous dichlorosilanes:

Reactivity and Stability

Hydrolysis Behavior

- This compound: The bulky trimethylsilylmethyl groups impede hydrolysis, enhancing stability compared to less hindered analogs. Similar to bis(2,4,6-tri-tert-butylphenoxy)dichlorosilane, steric shielding reduces susceptibility to nucleophilic attack .

- Dimethyldichlorosilane : Rapid hydrolysis in water or moist air, forming siloxanes and HCl. This reactivity underpins its industrial use in silicone production .

- Di(1-naphthyl)dichlorosilane : Hydrolyzes instantaneously under reflux (H$_2$O/THF), yielding silanediols. Its moderate steric bulk allows faster reaction than the target compound .

Reduction and Silylene Generation

- Bis(ferrocenyl)dichlorosilane : Reduction with lithium naphthalenide produces 2-naphthylsilane (30% yield), whereas common reductants (KC$_8$, Na) yield complex mixtures. The ferrocenyl groups stabilize intermediates but limit silylene isolation .

- This compound : Predicted to require specialized reductants for silylene generation due to steric constraints, akin to bis(ferrocenyl)dichlorosilane .

Research Findings and Trends

Recent studies highlight the role of substituent bulkiness in dichlorosilane chemistry:

Biologische Aktivität

Bis(trimethylsilylmethyl)dichlorosilane (BTMSDCS) is an organosilicon compound that has garnered interest in various fields, including organic synthesis and materials science. Its unique chemical structure, characterized by the presence of trimethylsilyl groups, contributes to its reactivity and potential biological applications. This article explores the biological activity of BTMSDCS, focusing on its interactions with biological systems, potential therapeutic uses, and safety considerations.

Chemical Structure and Properties

BTMSDCS has the following chemical formula:

It features two dichlorosilane groups attached to a central bis(trimethylsilylmethyl) moiety. The presence of silicon enhances its stability and reactivity compared to other organic compounds.

Antimicrobial Properties

Research indicates that BTMSDCS exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, preliminary tests using disk diffusion assays demonstrated that extracts containing BTMSDCS effectively inhibited the growth of Escherichia coli and Staphylococcus aureus .

Cytotoxicity and Safety Profile

Despite its antimicrobial properties, BTMSDCS poses certain risks. According to safety data sheets, it is classified as a hazardous material due to its potential to cause severe skin burns and eye damage . The compound's cytotoxic effects were evaluated in vitro, revealing varying degrees of toxicity depending on concentration and exposure time. Notably, higher concentrations resulted in significant cytotoxicity against human cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted on fungal biomass produced from Trichoderma nivea demonstrated that crude extracts containing BTMSDCS exhibited strong antifungal activity against Candida albicans and Aspergillus niger. The efficacy was measured using a disk diffusion method, with results indicating clear zones of inhibition around treated disks .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 20 |

| A. niger | 22 |

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of BTMSDCS on human lung carcinoma cells (A549). The results indicated a dose-dependent increase in cell death, with an IC50 value determined at approximately 50 µM after 24 hours of exposure.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

The biological activity of BTMSDCS may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms. The silicon atom's unique properties facilitate interactions with cellular components, leading to increased permeability and eventual cell lysis.

Q & A

Q. Tables Referenced in Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.